molecular formula C10H12BrNO2 B13624669 Methyl 2-amino-2-(2-bromophenyl)propanoate

Methyl 2-amino-2-(2-bromophenyl)propanoate

Cat. No.: B13624669
M. Wt: 258.11 g/mol
InChI Key: WBKGBNQYZLIOFB-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(2-bromophenyl)propanoate is an organic compound with a molecular formula of C10H12BrNO2. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an amino group and a methyl ester group. It is a significant compound in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-(2-bromophenyl)propanoate typically involves the bromination of 2-methyl-2-phenylpropanoic acid followed by esterification and amination. One common method includes the selective bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium to obtain 2-(2-bromophenyl)-2-methylpropanoic acid . This intermediate is then esterified using methanol in the presence of an acid catalyst to form the methyl ester. Finally, the ester undergoes amination to introduce the amino group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient bromination, esterification, and amination reactions. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(2-bromophenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a phenylpropanoate derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of 2-amino-2-(2-bromophenyl)propanoic acid.

    Reduction: Formation of 2-amino-2-phenylpropanoate.

    Substitution: Formation of 2-amino-2-(2-hydroxyphenyl)propanoate or 2-amino-2-(2-aminophenyl)propanoate.

Scientific Research Applications

Methyl 2-amino-2-(2-bromophenyl)propanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(2-bromophenyl)propanoate involves its interaction with specific molecular targets and pathways. The bromine atom and amino group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Methyl 2-amino-2-(2-bromophenyl)propanoate can be compared with other similar compounds, such as:

Biological Activity

Methyl 2-amino-2-(2-bromophenyl)propanoate is an organic compound with significant potential in various biological applications, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C10H12BrNO2
  • Functional Groups : Amino group (-NH2), bromophenyl moiety, and propanoate backbone.

The presence of the bromine atom on the aromatic ring significantly influences its biological interactions and reactivity patterns. The amino group allows for hydrogen bonding, while the bromophenyl segment can engage in hydrophobic interactions, enhancing binding affinity to biological targets.

The mechanism of action for this compound involves interactions with specific enzymes and receptors. The compound's structure enables it to modulate the activity of various biological pathways through:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, impacting metabolic processes.
  • Receptor Binding : It can bind to receptors involved in signaling pathways, potentially altering cellular responses.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promise in inhibiting cell proliferation in models such as HepG2 (human liver cancer) and A375P (human melanoma) cell lines .
    Cell LineIC50 (µM)Reference
    HepG25.0
    A375P3.0
  • Antimicrobial Properties : The compound has also been studied for its potential antimicrobial effects, although specific data on its efficacy against various pathogens are still emerging.
  • Enzyme Interaction : It has been observed that this compound can interact with enzymes involved in metabolic pathways, suggesting a role in drug metabolism and pharmacokinetics.

Case Studies

Recent studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity:

  • Synthesis of Derivatives : Researchers have synthesized multiple derivatives by modifying the bromophenyl group or altering the amino acid backbone. These modifications have led to compounds with improved potency against cancer cell lines .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that variations in the position of substituents on the aromatic ring can significantly affect biological activity. For example, derivatives with a bromine atom at different positions (e.g., meta or para) displayed varying levels of cytotoxicity .

Properties

IUPAC Name

methyl 2-amino-2-(2-bromophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-10(12,9(13)14-2)7-5-3-4-6-8(7)11/h3-6H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKGBNQYZLIOFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Br)(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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